molecular formula C16H14O3 B072206 2-(4-Ethylbenzoyl)benzoic acid CAS No. 1151-14-0

2-(4-Ethylbenzoyl)benzoic acid

Cat. No. B072206
CAS RN: 1151-14-0
M. Wt: 254.28 g/mol
InChI Key: JZFDKGFWNSQAHU-UHFFFAOYSA-N
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Patent
US04792551

Procedure details

aluminum chloride (270 g) was added in portions to a stirred mixture of phthalic anhydride (270 g) and ethyl benzene (1125 ml). After 4 hours the mixture was poured onto ice and concentrated hydrochloric acid (450 ml) was added. Excess ethylbenzene was removed by steam distillation, and the residual solution was cooled and filtered so as to afford 2-(4-ethylbenzoyl)benzoic acid.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:17]>Cl>[CH2:16]([C:18]1[CH:23]=[CH:22][C:21]([C:8]([C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[C:5]([OH:10])=[O:15])=[O:9])=[CH:20][CH:19]=1)[CH3:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
270 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
1125 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Excess ethylbenzene was removed by steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
the residual solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered so as

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.